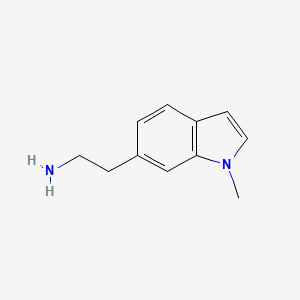
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
合成ルートと反応条件
5-アミノ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの合成は、一般的に、適切なアニリン誘導体とジケトンまたはその他の適切な前駆体を、酸性または塩基性条件下で縮合させることにより行われます。反応には、加熱とエタノールやメタノールなどの溶媒の使用が必要になる場合があります。
工業生産方法
この化合物の工業生産方法は、大規模生産のための合成ルートを最適化し、高い収率と純度を確保することを含む可能性があります。これには、連続フローリアクターの使用や高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、キノキサリン誘導体を生成する可能性があります。
還元: 還元反応は、ジヒドロキノキサリン誘導体の生成につながる可能性があります。
置換: アミノ基は置換反応に関与し、さまざまな官能基化された誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、ハロゲン化剤やアルキル化剤などの試薬を使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノキサリン誘導体を生成する可能性があり、置換はさまざまな官能基化されたキノキサリンを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤、抗ウイルス剤、抗がん剤などの生物活性を示す可能性があります。
医学: さまざまな病気の薬剤開発における潜在的な用途。
産業: 新素材の開発や化学反応の触媒として使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
5-アミノ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節して治療効果をもたらす可能性があります。関与する経路は、生物学的コンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
キノキサリン: キノキサリンファミリーの親化合物。
2,3-ジメチルキノキサリン: 異なる置換パターンを持つ誘導体。
6-ニトロキノキサリン: 異なる特性を持つ別の誘導体。
ユニークさ
5-アミノ-4-メチル-3,4-ジヒドロキノキサリン-2(1H)-オンは、その特定の置換パターンにより、その化学反応性と生物活性を影響を与える可能性があるため、ユニークです。
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2,3-Dimethylquinoxaline: A derivative with different substitution patterns.
6-Nitroquinoxaline: Another derivative with distinct properties.
Uniqueness
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
5-amino-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5,10H2,1H3,(H,11,13) |
InChIキー |
ZPLZOSMNFKWAPV-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC2=CC=CC(=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


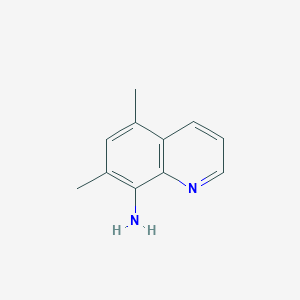

![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
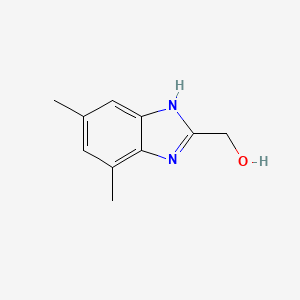

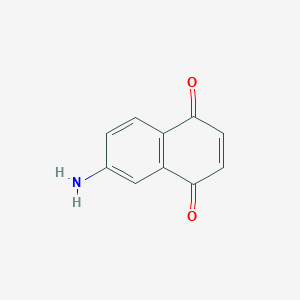



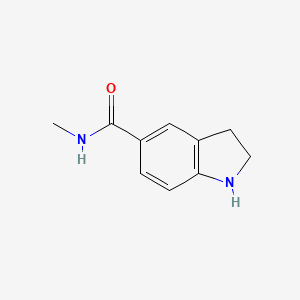
![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)
